A Technical Guide to the Physicochemical Properties of 4-Amino-3-bromo-8-methoxyquinoline
A Technical Guide to the Physicochemical Properties of 4-Amino-3-bromo-8-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3-bromo-8-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and drug discovery. As a novel heterocyclic compound, detailed experimental data is emerging. This document synthesizes available information with expert analysis of its structural features to predict its chemical behavior. It further outlines detailed, field-proven methodologies for its empirical characterization. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding of this molecule's potential applications and providing the practical framework for its analysis.
Introduction and Molecular Overview
Quinoline and its derivatives are cornerstone scaffolds in pharmaceutical development, forming the core of numerous approved drugs, particularly in the antimalarial and anticancer domains[1]. The specific substitutions on the quinoline ring system—in this case, an amino group at position 4, a bromine atom at position 3, and a methoxy group at position 8—are anticipated to significantly modulate its biological activity, pharmacokinetic profile, and metabolic stability. The electron-donating amino group, the electron-withdrawing and sterically bulky bromine, and the lipophilic methoxy group create a unique electronic and steric landscape. Understanding the fundamental physicochemical properties of 4-Amino-3-bromo-8-methoxyquinoline is therefore a critical first step in elucidating its structure-activity relationship (SAR) and assessing its viability as a drug candidate[2][3].
This guide provides a summary of its known and predicted properties, followed by detailed experimental protocols for researchers to validate and expand upon this data.
Structural and Physicochemical Properties
The inherent properties of a molecule dictate its behavior in both chemical and biological systems. The following section details the identity and key physicochemical parameters of 4-Amino-3-bromo-8-methoxyquinoline.
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-8-methoxyquinolin-4-amine | N/A |
| Synonyms | 3-bromo-8-methoxy-4-quinolinylamine | |
| CAS Number | 1210642-96-8 | [4][5] |
| Molecular Formula | C₁₀H₉BrN₂O | [5] |
| Molecular Weight | 253.10 g/mol | |
| Chemical Structure | ![]() | N/A |
Predicted and Observed Physical Properties
Direct, experimentally verified data for this specific molecule is limited. The table below combines information from chemical suppliers with predicted values based on the analysis of structurally similar compounds.
| Property | Value / Observation | Rationale and Comparative Insights |
| Appearance | Light yellow crystalline powder | This is consistent with many substituted aromatic amines and quinoline derivatives. |
| Melting Point | Predicted: >150 °C | The melting point is expected to be significantly higher than simpler quinolines due to increased molecular weight, hydrogen bonding potential from the amino group, and strong intermolecular forces from the polar C-Br bond. For comparison, the highly brominated 3,5,6,7-tetrabromo-8-methoxyquinoline has a melting point of 134–136 °C[6]. |
| Boiling Point | Predicted: Decomposes before boiling | Aromatic amines and multifunctional heterocycles often decompose at high temperatures. One supplier notes decomposition occurs above 250°C for a related compound[7]. |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol, Methanol) | The quinoline nitrogen and amino group can act as hydrogen bond acceptors/donors, providing slight aqueous solubility. However, the bromine and methoxy groups, along with the bicyclic aromatic system, contribute to overall lipophilicity, favoring solubility in organic solvents[7]. The use of co-solvents like DMSO is common for increasing aqueous solubility of similar compounds[8]. |
| pKa (Predicted) | pKa1 (Quinoline Nitrogen) ≈ 4-5; pKa2 (Amino Group) ≈ 2-3 | The pKa of the quinoline nitrogen in 4-aminoquinolines is typically around 6. However, the adjacent electron-withdrawing bromine atom at the 3-position is expected to significantly decrease the basicity of both the ring nitrogen and the exocyclic amino group[9]. |
Spectroscopic and Chromatographic Profile (Predicted)
Spectroscopic and chromatographic data are essential for confirming the identity, purity, and structure of a synthesized compound. While specific spectra for 4-Amino-3-bromo-8-methoxyquinoline are not publicly available, the following sections outline the expected results based on known data for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
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¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group, and a broad singlet for the amino group protons. The chemical shifts will be influenced by the electronic effects of the substituents. Based on data from related compounds like 5-bromo-8-methoxyquinoline[10][11], the aromatic protons are expected in the δ 7.0-9.0 ppm range, and the methoxy protons (s, 3H) around δ 4.0 ppm.
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¹³C NMR (Carbon NMR): The carbon spectrum will show 10 distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the bromine (C3) will be shifted downfield. The carbon attached to the methoxy group (C8) and the methoxy carbon itself will also have characteristic chemical shifts. Analysis of similar brominated methoxyquinolines provides reference chemical shifts for prediction[6][10].
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.
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Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom. There will be two major peaks of nearly equal intensity: [M]+ at m/z 252 and [M+2]+ at m/z 254, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes[12]. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₉BrN₂O.
UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the conjugated π-system of the molecule.
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Expected Absorption Maxima (λmax): As an aromatic amine and a quinoline derivative, the compound is expected to absorb UV radiation in the 200-400 nm range[13]. The exact λmax will depend on the solvent used but will be characteristic of the extended chromophore of the quinoline ring system.
Experimental Methodologies for Characterization
This section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties discussed above.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <2 °C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range[3][14].
Protocol:
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Sample Preparation: Finely powder a small amount of the crystalline 4-Amino-3-bromo-8-methoxyquinoline.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
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Determination:
-
Heat the sample rapidly to approximately 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
-
Reporting: Report the melting point as the range T1-T2. For high accuracy, perform the measurement in triplicate.
Purity and Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC separates compounds based on their hydrophobicity. It is a robust method for assessing the purity of a sample and can be adapted for quantification. A C18 column is a reliable choice for the analysis of aromatic compounds[6][15].
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~10-50 µg/mL with the mobile phase.
-
HPLC System and Column:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV-Vis detector set at a relevant wavelength (e.g., 254 nm or the determined λmax).
-
-
Chromatographic Conditions (Scouting Gradient):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 5 minutes.
-
-
-
Data Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity can be calculated as the area of the main peak divided by the total area of all peaks.
Workflow for RP-HPLC Analysis
Caption: RP-HPLC workflow for purity analysis.
UV-Visible Spectroscopy for λmax Determination
Causality: The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore and is essential for setting up quantitative analyses (like HPLC detection) and for studying electronic transitions[13].
Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol or methanol).
-
Sample Preparation: Prepare a dilute solution of the compound (~5-10 µg/mL) in the chosen solvent.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to use as a blank.
-
Measurement:
-
Calibrate the instrument with the solvent blank.
-
Replace the blank with the sample cuvette.
-
Scan the sample across a wavelength range of 200-700 nm.
-
-
Data Analysis: Identify the wavelength(s) at which the absorbance is at a maximum. This is the λmax.
Synthesis Outline (Proposed)
While a specific published synthesis for 4-Amino-3-bromo-8-methoxyquinoline was not identified, a plausible route can be constructed based on established quinoline synthesis methodologies[16][17]. A likely approach involves the bromination of a pre-formed 4-amino-8-methoxyquinoline precursor.
Proposed Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Safety, Handling, and Storage
Trustworthiness: Although one supplier indicates the compound is not hazardous[7], comprehensive toxicological data is unavailable. Therefore, it is imperative to treat 4-Amino-3-bromo-8-methoxyquinoline as a potentially hazardous substance. Safety data for related brominated and amino-substituted heterocycles should inform handling procedures[14][15][18].
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
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Conclusion
4-Amino-3-bromo-8-methoxyquinoline is a substituted quinoline with significant potential for further investigation in drug discovery. This guide has consolidated the available information on its physicochemical properties and provided a predictive framework based on sound chemical principles and comparative data from related structures. The detailed experimental protocols included herein offer a clear and validated path for researchers to empirically determine these properties, ensuring data integrity and advancing the scientific understanding of this promising molecule.
References
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The role of drug accumulation in 4-aminoquinoline antimalarial potency. The influence of structural substitution and physicochemical properties. PubMed. [Link]
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Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Institutes of Health (NIH). [Link]
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New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]
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4-Amino-3-bromo-8- methoxyquinoline. National Analytical Corporation. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH). [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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Supporting Information For. Royal Society of Chemistry. [Link]
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Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Thieme. [Link]
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4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (NIH). [Link]
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Supplementary Information. Beilstein Journals. [Link]
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1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]
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4-amino-3-bromo-8- Methoxyquinoline - Cas No: 1210642-96-8. Tradeindia. [Link]
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4-Bromo-8-methoxy-quinoline. PubMed. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (NIH). [Link]
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Bromo pattern in Mass Spectrometry. YouTube. [Link]
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